7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as Compound A) is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds characterized by a fused chromene-pyrrole-dione scaffold. Its structure includes:
- A 7-chloro substituent on the chromene ring.
- A 4-chlorophenyl group at position 1.
- A thiazol-2-yl moiety at position 2.
This compound is synthesized via a multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions .
Properties
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2N2O3S/c21-11-3-1-10(2-4-11)16-15-17(25)13-9-12(22)5-6-14(13)27-18(15)19(26)24(16)20-23-7-8-28-20/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJVRSSJTIUQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including chloro, phenyl, methyl, and thiazolyl moieties. Its molecular formula is with a molecular weight of 443.3 g/mol. The IUPAC name is 7-chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | 7-chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions utilizing solvents such as ethanol or methanol and catalysts like triethylamine (TEA). The reactions include oxidation and reduction processes that modify the thiazole ring and other functional groups to yield the final product.
Biological Activity
Research on the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Antitumor Properties : Investigations into the antitumor potential of this compound have shown efficacy against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in certain cancer types by interacting with key cellular pathways involved in growth regulation .
Mechanism of Action : The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes or receptors. For instance, it may interfere with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to disrupted signaling pathways critical for tumor growth and survival .
Case Studies
Several case studies have documented the biological evaluations of related compounds within the same chemical family:
- Antimicrobial Evaluation : A study reported that derivatives containing thiazole rings exhibited enhanced antibacterial activity compared to their non-thiazole counterparts. The introduction of chloro and phenyl groups was crucial for improving potency against resistant strains .
- Cancer Cell Line Studies : In vitro assays indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast and colon cancer cell lines. These findings suggest potential for development into therapeutic agents targeting these malignancies .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 7-chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit promising anticancer properties. The thiazole moiety is known to enhance the cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle arrest and programmed cell death.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of breast cancer and leukemia cells significantly.
Antimicrobial Activity
The compound shows potential as an antimicrobial agent. Studies suggest that its structural components may interact effectively with bacterial membranes or enzymes critical for bacterial survival.
- Spectrum of Activity : Preliminary investigations indicate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects. The thiazole ring is often associated with modulation of inflammatory pathways.
- Research Findings : In animal models, derivatives have shown reduced levels of pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in the chlorophenyl and thiazole substituents can significantly affect biological activity. For example, modifications at the 4-position of the chlorophenyl ring can enhance potency against specific targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and halogenation processes. Various derivatives have been synthesized to improve pharmacological properties:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Fluorination at position 4 | Increased anticancer activity |
| Compound B | Methyl substitution on thiazole | Enhanced antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table summarizes key structural analogues of Compound A , highlighting substituent differences and their implications:
Key Observations:
- Electron-withdrawing vs. Electron-donating groups : The 4-chlorophenyl group in Compound A provides moderate electron withdrawal, while nitro (3-nitrophenyl, ) or methoxy (3,4-dimethoxyphenyl, ) substituents drastically alter electronic profiles.
- Heterocyclic Moieties : Thiazole (in Compound A ) and pyridine () rings contribute to distinct binding affinities. Thiazole’s sulfur atom may facilitate hydrogen bonding, whereas pyridine’s nitrogen enables metal coordination.
- Solubility and Bioavailability : Hydroxyl () and morpholine () groups enhance solubility, whereas lipophilic groups (e.g., phenethyl, ) may improve membrane permeability.
Physicochemical Properties
Comparative spectroscopic and analytical data reveal trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
